4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-N-[1-(2-methoxyethyl)indol-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-3-20-8-10-21(11-9-20)18(23)19-16-14-22(12-13-24-2)17-7-5-4-6-15(16)17/h4-7,14H,3,8-13H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBNIGPRGQPDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CN(C3=CC=CC=C32)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The indole derivative is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-indole intermediate.
Introduction of the Methoxyethyl Group: The final step involves the alkylation of the piperazine nitrogen with 2-methoxyethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in drug discovery and development. Key areas of application include:
- Anticancer Activity : Preliminary studies suggest that 4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide may possess anticancer properties. Research has indicated that derivatives of piperazine compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structures have been shown to have IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer effects .
- Neurological Applications : The indole moiety present in the compound is known for its neuroprotective properties. Research into similar indole derivatives has demonstrated potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that ensure the formation of the desired piperazine structure while incorporating the indole and ethyl groups effectively.
General Synthesis Steps:
- Formation of Indole Derivative : The synthesis begins with the preparation of the indole core through cyclization reactions involving appropriate precursors.
- Piperazine Ring Formation : The piperazine ring can be synthesized through nucleophilic substitution reactions involving ethyl halides and piperazine derivatives.
- Carboxamide Formation : Finally, the carboxamide group is introduced via acylation reactions to yield the final compound.
Case Study 1: Anticancer Evaluation
In a study evaluating various piperazine derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity with an IC50 value suggesting strong potential as an anticancer agent compared to established drugs .
Case Study 2: Neuroprotective Effects
Research on similar compounds has demonstrated that indole derivatives can protect neuronal cells from oxidative damage. In vitro studies showed that these compounds could enhance cell viability in models of neurodegeneration .
Mechanism of Action
The mechanism of action of 4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. As a Bcl-2 inhibitor, it binds to the Bcl-2 protein, disrupting its function and promoting apoptosis in cancer cells . This interaction occurs through the compound’s ability to mimic the BH3 domain of pro-apoptotic proteins, thereby inhibiting the anti-apoptotic activity of Bcl-2.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazine-Indole Derivatives
Key Observations :
- Piperazine Substituents : The ethyl group in the target compound may confer moderate lipophilicity compared to electron-withdrawing groups like nitro () or aryl rings (). Chloropyridinyl substituents () enhance receptor binding via halogen interactions.
- Indole Modifications : The 2-methoxyethyl group on the indole (shared with Compound 9, ) likely improves water solubility compared to sulfonyl () or halogenated analogs ().
- Linker Flexibility: Carboxamide linkers (target compound, CPIPC) provide rigidity, whereas ethanol linkers () may allow conformational flexibility for receptor engagement.
Pharmacological Activity
Table 2: Pharmacological Profiles of Analogues
Analysis :
- Receptor Binding : The target compound’s piperazine-ethyl and indole-methoxyethyl groups may favor interactions with hydrophobic pockets in receptors like 5-HT6 or TRPV1, similar to Compound 4j () and CPIPC ().
- Antifungal Potential: Indole derivatives with polar substituents (e.g., 2-methoxyethyl) demonstrate fungicidal activity (), suggesting the target compound could share this property.
- Kinase Modulation : The 2-methoxyethylindole moiety in Compound 9 () highlights its role in kinase inhibition, a possible avenue for the target compound.
Physicochemical Properties
Biological Activity
4-Ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
This compound functions primarily as a receptor modulator. Its interaction with various neurotransmitter systems, particularly serotonin and dopamine receptors, positions it as a candidate for treating mood disorders and other neurological conditions.
Biological Activity Overview
Study 1: Serotonin Receptor Interaction
A study investigated the effects of this compound on serotonin receptor-mediated responses in the dorsal raphe nucleus. The results indicated that the compound significantly increased the firing rate of serotonergic neurons, suggesting its potential as an antidepressant agent.
Study 2: Antioxidant Activity
Research published in MDPI demonstrated that this compound exhibits notable antioxidant properties, which were evaluated through various assays measuring free radical scavenging activity. The findings suggested that it could mitigate oxidative stress in neuronal cells, highlighting its neuroprotective potential.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown a low incidence of adverse effects at therapeutic doses, making it a promising candidate for further clinical development.
Q & A
Q. What are the optimal synthetic routes for preparing 4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
Indole Functionalization : React 1H-indole-3-carboxaldehyde with 1-bromo-2-methoxyethane under basic conditions (e.g., K₂CO₃) to introduce the 2-methoxyethyl group at the indole nitrogen .
Piperazine Coupling : Use a carboxamide-forming reaction between 4-ethylpiperazine and the functionalized indole intermediate. A typical approach involves activating the piperazine with a carbonylating agent (e.g., triphosgene) followed by nucleophilic substitution .
- Key Conditions : Reflux in polar aprotic solvents (e.g., DMF, acetonitrile) with a nitrogen atmosphere to prevent oxidation. Yields range from 65–85% depending on purification methods .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns. For example, related carboxamide piperazines exhibit chair conformations in the piperazine ring and N–H⋯O hydrogen bonds in the solid state .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify the presence of key signals (e.g., indole C3 proton at δ 7.3–7.6 ppm, methoxyethyl group at δ 3.2–3.6 ppm) .
- HRMS : Confirm molecular weight with <2 ppm error.
Q. What safety precautions are required when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- First Aid : In case of skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
- Storage : Keep in airtight containers at –20°C under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Core Modifications :
- Piperazine Substitution : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding .
- Indole Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the indole C5 position to enhance π-π stacking with target enzymes .
- Assays : Test derivatives in enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s research) or receptor-binding assays (e.g., serotonin receptors) using competitive ELISA or radioligand displacement .
Q. What strategies resolve contradictions in reaction yield data across synthetic protocols?
- Methodological Answer :
- Variable Analysis : Compare reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, using anhydrous DMF instead of acetonitrile may improve yields by 10–15% due to better solubility of intermediates .
- Troubleshooting :
- Byproduct Formation : Monitor via TLC and optimize quenching steps (e.g., rapid cooling to –78°C post-reaction) .
- Purification : Use column chromatography with silica gel (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding poses with target proteins (e.g., G-protein-coupled receptors). Focus on hydrogen bonds between the carboxamide group and residues like Asp113 in serotonin receptors .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Q. What analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Use a C18 column (4.6 × 150 mm, 2.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities at 254 nm and compare retention times against standards .
- NMR Relaxation Measurements : Apply ¹H T₁/T₂ experiments to identify low-concentration byproducts (e.g., unreacted indole intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
